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Tyr-alpha-CGRP (human) - 124756-98-5

Tyr-alpha-CGRP (human)

Catalog Number: EVT-1522877
CAS Number: 124756-98-5
Molecular Formula: C174H277F3N52O53S2
Molecular Weight: 4067 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tyr-alpha-CGRP (human) is an N-terminal extended tyrosinated analogue of alpha-calcitonin gene-related peptide . It binds to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors .


Synthesis Analysis

Tyr-alpha-CGRP is a synthetic analogue of human alpha-CGRP . It is produced through a process of alternate splicing and processing of the calcitonin gene .


Molecular Structure Analysis

The molecular formula of Tyr-alpha-CGRP (human) is C172H276N52O51S2 . It is a complex molecule with a large number of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur .


Chemical Reactions Analysis

Tyr-alpha-CGRP (human) is known to bind to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors . The IC50 values are 141 and 1.86 nM, respectively .


Physical And Chemical Properties Analysis

Tyr-alpha-CGRP (human) is a lyophilized powder with a formula weight of 3952.5 . It is soluble in water at a concentration of 1 mg/ml .

Future Directions
  • Receptor subtype specificity: Investigating the specific roles and signaling pathways of different CGRP receptor subtypes activated by Tyr-alpha-CGRP. []
  • Structure-activity relationships: Studying the impact of different amino acid modifications on the stability, bioavailability, and biological activity of Tyr-alpha-CGRP analogs. []
  • Developing novel delivery systems: Researching new methods for delivering Tyr-alpha-CGRP or its analogs to improve their therapeutic efficacy. [, ]
Source

Tyr-alpha-CGRP (human) is synthesized through solid-phase peptide synthesis, a technique that allows for the precise assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support. The specific sequence of Tyr-alpha-CGRP (human) includes 37 amino acids with a notable disulfide bridge between cysteine residues, which is crucial for its biological activity.

Classification

Tyr-alpha-CGRP (human) belongs to the family of neuropeptides known as calcitonin gene-related peptides. These peptides are involved in various signaling pathways within the nervous system and have significant implications in neurovascular functions and pain pathways.

Synthesis Analysis

Methods

The primary method for synthesizing Tyr-alpha-CGRP (human) is solid-phase peptide synthesis. This approach involves:

  1. Anchoring: The first amino acid is attached to a resin.
  2. Coupling: Protected amino acids are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide.
  3. Deprotection: Protective groups are removed using reagents such as trifluoroacetic acid.
  4. Cyclization: The formation of disulfide bonds occurs through oxidation, facilitated by iodine or air exposure.

Technical Details

The synthesis yields the target peptide with high purity, though purification steps are necessary to eliminate any by-products or impurities formed during the process. The final product is characterized by its correct sequence and structural integrity, including the critical disulfide bridge that stabilizes its conformation.

Molecular Structure Analysis

Structure

The molecular structure of Tyr-alpha-CGRP (human) consists of 37 amino acids with a specific sequence that contributes to its biological function. The presence of a disulfide bridge between cysteine residues at positions 3 and 8 is essential for maintaining the peptide's three-dimensional structure.

Data

  • Molecular Formula: C164H253N43O48S2
  • Molecular Weight: Approximately 3,700 Da
  • Key Structural Features:
    • Disulfide bridge between Cys3 and Cys8
    • Specific amino acid sequence that influences receptor binding and activity
Chemical Reactions Analysis

Types of Reactions

Tyr-alpha-CGRP (human) primarily undergoes:

  • Peptide Bond Formation: During synthesis, amino acids are linked via peptide bonds.
  • Disulfide Bridge Formation: Critical for stability, achieved through oxidation reactions.

Technical Details

Common reagents used in the synthesis include protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotection agents such as trifluoroacetic acid. The formation of disulfide bonds is facilitated by oxidative conditions.

Mechanism of Action

Process

Tyr-alpha-CGRP (human) exerts its effects primarily through binding to specific receptors known as amylin receptors AMY1 and AMY3. This interaction triggers a cascade of intracellular signaling events:

  1. Receptor Activation: Binding induces conformational changes in the receptor.
  2. G-Protein Coupling: This leads to the activation of G-proteins, specifically Gs proteins.
  3. Adenylate Cyclase Stimulation: Activated Gs proteins stimulate adenylate cyclase, increasing levels of cyclic adenosine monophosphate.

Data

Research indicates that Tyr-alpha-CGRP (human) plays a significant role in neurogenic vasodilation and pain modulation, which has implications for conditions such as migraines and other pain syndromes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents depending on the pH.

Chemical Properties

  • Stability: Sensitive to temperature and pH; stability studies suggest preservation at lower temperatures.
  • Degradation: Susceptible to enzymatic degradation; therefore, careful handling is required to maintain activity.

Relevant analyses have shown that Tyr-alpha-CGRP (human) retains biological activity under controlled laboratory conditions but may degrade rapidly if not stored properly .

Applications

Scientific Uses

Tyr-alpha-CGRP (human) has several applications in scientific research:

  • Pain Research: Investigated for its role in pain pathways and potential therapeutic applications in chronic pain management.
  • Vascular Studies: Used to explore mechanisms of vasodilation and cardiovascular function.
  • Neuroscience Research: Studied for its involvement in neurogenic inflammation and related disorders.

Ongoing research continues to elucidate the broader implications of Tyr-alpha-CGRP (human) in various physiological and pathological contexts .

Molecular Characterization of Tyr-alpha-CGRP

Structural Features and Sequence Analysis

N-Terminal Tyrosine Modification ([Tyr⁰]-α-CGRP)

Tyr-alpha-CGRP (human) is a modified variant of endogenous α-calcitonin gene-related peptide (α-CGRP) featuring an additional tyrosine residue at the N-terminus (position 0). This engineered modification facilitates radiolabeling (e.g., with iodine-125) for receptor binding studies without disrupting the peptide’s structural integrity. The native human α-CGRP sequence begins with Ala¹-Asp²-Cys³, while the Tyr⁰ variant extends this to Tyr⁰-Ala¹-Asp²-Cys³. Pharmacological studies reveal that this modification variably affects receptor affinity: in SK-N-MC cells (expressing CLR/RAMP1 receptors), [Tyr⁰]-α-CGRP exhibits a 3-fold decrease in affinity, whereas in rat brain membranes, it shows a paradoxical 12-fold increase [1] [4]. This discrepancy underscores the context-dependency of N-terminal interactions with CGRP receptors.

Disulfide Bond Configuration (Cys²-Cys⁷)

The disulfide bond between Cys² and Cys⁷ is indispensable for CGRP’s tertiary structure and function. This 7-amino-acid ring (positions 1–7) stabilizes the peptide’s bioactive conformation. Disruption via alkylation ([Cys(Et)²,⁷]-CGRP) reduces potency by 10-fold, while complete removal abolishes agonist activity [1] [5]. Substitution with isosteric bridges (e.g., cyclo[Asp²,Lys⁷]) partially preserves affinity in rat spleen but fails to activate receptors in guinea pig atria, confirming the bond’s dual role in receptor binding and activation [1].

C-Terminal Amidation and Secondary Structure Domains

Human α-CGRP comprises four structural domains:

  • N-terminal ring (residues 1–7): Disulfide-bonded, essential for receptor activation.
  • α-helix (residues 8–18): Hydrophilic residues (e.g., Arg¹¹, Gly¹⁸) mediate high-affinity binding.
  • β-bend region (residues 19–26): Facilitates conformational flexibility.
  • C-terminal domain (residues 27–37): Contains a conserved amidated Phe³⁷. Amidation is critical for stability and receptor interaction; non-amidated analogs show >100-fold reduced potency [1] [5] [8]. Fragments like CGRP₂₈₋₃₇ retain weak antagonist activity, confirming the C-terminus’s role in receptor docking [4] [8].

Table 1: Structural Domains of Human α-CGRP

DomainResiduesStructural FeaturesFunctional Role
N-terminal ring1–7Disulfide bond (Cys²-Cys⁷)Receptor activation
α-helix8–18Amphipathic helixHigh-affinity binding
β-bend19–26Flexible loopConformational transition
C-terminus27–37Bends at 28–30/33–34; amidated Phe³⁷Receptor docking; stability

Synthesis and Post-Translational Modifications

Alternative Splicing of CALC-I Gene

α-CGRP is encoded by the CALC-I gene on chromosome 11p15.2. Tissue-specific splicing determines its production: thyroid C-cells predominantly express calcitonin mRNA (exons 1–4), while neuronal tissues produce α-CGRP mRNA (exons 1–3, 5–6) [2] [5] [10]. Exon 5 encodes most of the mature α-CGRP peptide, including the C-terminal amidation motif. A CALC-II gene encodes β-CGRP, sharing 94% sequence identity but lacking alternative splicing capacity [2] [7].

Proteolytic Processing and Maturation

Prepro-α-CGRP (121 amino acids) undergoes co-translational modifications:

  • Signal peptide cleavage (residues 1–25) in the endoplasmic reticulum.
  • Endoproteolytic processing at dibasic residues (Lys¹⁵⁰-Arg¹⁵¹) by prohormone convertases (PC1/2).
  • C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM), requiring a glycine residue (Gly³⁸) as an amidation donor [5] [8]. In medullary thyroid carcinoma (CA-77) cells, α-CGRP coexists with fragments like CGRP₁₉₋₃₇ and CGRP₂₈₋₃₇, suggesting tissue-specific proteolysis [8].

Isoform Differentiation: α-CGRP vs. β-CGRP

Genomic Origins (CALC-I vs. CALC-II)

α- and β-CGRP arise from paralogous genes:

  • α-CGRP: Derived from CALC-I via alternative splicing. Predominantly expressed in sensory neurons.
  • β-CGRP: Encoded by CALC-II, located 45 kb upstream of CALC-I on chromosome 11. Lacks alternative splicing and is enriched in enteric neurons [2] [6] [7]. A third locus (CALC-III/pseudogene) shares exon 2–3 homology but is nonfunctional [2].

Table 2: Genomic and Functional Features of CGRP Isoforms

Featureα-CGRPβ-CGRP
GeneCALC-I (chromosome 11)CALC-II (chromosome 11)
SplicingTissue-specific (exons 1–3, 5–6)Constitutive
ExpressionSensory neurons (CNS/PNS)Enteric neurons
SequenceAla¹-Thr⁶-Asn²⁵-Asn³⁰-Phe³⁷Ser¹-Val⁶-Val²⁵-Lys³⁰-Tyr³⁷
Plasma Ratio3–6× > β-CGRP (sensory tissues)7× > α-CGRP (intestine)

Functional Divergence in Hemodynamic vs. Enteric Roles

Despite similar receptor affinities, the isoforms exhibit distinct physiological roles:

  • α-CGRP: Potent vasodilator (femtomolar potency). Mediates neurogenic inflammation and migraine pathogenesis. Plasma levels rise during migraine attacks and normalize after sumatriptan treatment [3] [5].
  • β-CGRP: Regulates gut motility. In rat colon, α-CGRP is 2.6-fold more potent than β-CGRP in smooth muscle relaxation [7]. Enteric β-CGRP persists after capsaicin-induced sensory denervation, confirming its non-sensory origin [7].

The divergent expression patterns—but overlapping receptor usage—highlight isoform-specific regulatory networks rather than ligand-receptor selectivity.

Compound Names Mentioned

  • Tyr-alpha-CGRP (human) ([Tyr⁰]-α-CGRP)
  • α-CGRP (human)
  • β-CGRP (human)
  • [Cys(Et)²,⁷]-CGRP
  • Cyclo[Asp²,Lys⁷]-CGRP
  • CGRP₈₋₃₇ (antagonist)
  • CGRP₂₈₋₃₇ (fragment)

Properties

CAS Number

124756-98-5

Product Name

Tyr-alpha-CGRP (human)

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C174H277F3N52O53S2

Molecular Weight

4067 g/mol

InChI

InChI=1S/C172H276N52O51S2.C2HF3O2/c1-78(2)56-105(196-124(237)70-188-138(243)86(17)193-148(253)106(57-79(3)4)203-146(251)102(44-35-53-185-171(180)181)198-151(256)109(62-97-67-184-77-191-97)209-168(273)136(93(24)231)223-165(270)131(84(13)14)217-160(265)118-76-277-276-75-117(213-140(245)87(18)192-142(247)99(175)59-96-47-49-98(232)50-48-96)159(264)208-113(66-127(240)241)156(261)221-133(90(21)228)166(271)195-89(20)141(246)220-134(91(22)229)169(274)214-118)149(254)204-107(58-80(5)6)150(255)212-116(74-227)158(263)200-103(45-36-54-186-172(182)183)147(252)211-114(72-225)143(248)189-68-123(236)187-69-126(239)215-129(82(9)10)164(269)218-130(83(11)12)163(268)201-101(43-32-34-52-174)145(250)206-110(63-120(176)233)153(258)207-111(64-121(177)234)152(257)205-108(61-95-40-29-26-30-41-95)154(259)219-132(85(15)16)170(275)224-55-37-46-119(224)161(266)222-135(92(23)230)167(272)210-112(65-122(178)235)155(260)216-128(81(7)8)162(267)190-71-125(238)197-115(73-226)157(262)199-100(42-31-33-51-173)144(249)194-88(19)139(244)202-104(137(179)242)60-94-38-27-25-28-39-94;3-2(4,5)1(6)7/h25-30,38-41,47-50,67,77-93,99-119,128-136,225-232H,31-37,42-46,51-66,68-76,173-175H2,1-24H3,(H2,176,233)(H2,177,234)(H2,178,235)(H2,179,242)(H,184,191)(H,187,236)(H,188,243)(H,189,248)(H,190,267)(H,192,247)(H,193,253)(H,194,249)(H,195,271)(H,196,237)(H,197,238)(H,198,256)(H,199,262)(H,200,263)(H,201,268)(H,202,244)(H,203,251)(H,204,254)(H,205,257)(H,206,250)(H,207,258)(H,208,264)(H,209,273)(H,210,272)(H,211,252)(H,212,255)(H,213,245)(H,214,274)(H,215,239)(H,216,260)(H,217,265)(H,218,269)(H,219,259)(H,220,246)(H,221,261)(H,222,266)(H,223,270)(H,240,241)(H4,180,181,185)(H4,182,183,186);(H,6,7)/t86-,87-,88-,89-,90+,91+,92+,93+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-,134-,135-,136-;/m0./s1

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O

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